molecular formula C30H26O8 B12373740 rel-(2R,3R)-5-((E)-2-(3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol CAS No. 291535-64-3

rel-(2R,3R)-5-((E)-2-(3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol

Cat. No.: B12373740
CAS No.: 291535-64-3
M. Wt: 514.5 g/mol
InChI Key: JZRNLEJUOUYRLZ-ZEALOZJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Shegansu B involves the dimerization of stilbene derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the dimeric structure. The exact synthetic route can vary, but it generally involves the use of organic solvents and catalysts to facilitate the dimerization process .

Industrial Production Methods: Industrial production of Shegansu B is primarily based on the extraction from natural sources, such as the lianas of Gnetum pendulum. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Shegansu B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Shegansu B, which can have different biological activities and properties .

Comparison with Similar Compounds

Uniqueness of Shegansu B: Shegansu B is unique due to its specific dimeric structure, which contributes to its potent biological activities. Its ability to inhibit interleukin-1 beta and neuraminidase makes it a valuable compound for both anti-inflammatory and antiviral research .

Properties

CAS No.

291535-64-3

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3+/t28-,29+/m0/s1

InChI Key

JZRNLEJUOUYRLZ-ZEALOZJZSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C/C5=CC(=CC(=C5)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O

Origin of Product

United States

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